molecular formula C11H17BrN2S B1462146 {1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1019458-00-4

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1462146
CAS No.: 1019458-00-4
M. Wt: 289.24 g/mol
InChI Key: DAZCKFFGNIHWGO-UHFFFAOYSA-N
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Description

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine is a chemical compound that features a piperidine ring substituted with a methanamine group and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment to Piperidine: The bromothiophene intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired piperidine derivative.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine: Similar structure with a chlorine atom instead of bromine.

    {1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine: Similar structure with a methyl group instead of bromine.

Uniqueness

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2S/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZCKFFGNIHWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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